

Spectroscopic Characterization of 3-Nitrobenzhydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitrobenzhydrazide

Cat. No.: B147307

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **3-Nitrobenzhydrazide** (CAS No. 618-94-0), a key chemical intermediate in various synthetic and pharmaceutical applications. An in-depth understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation. This document will delve into the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of **3-Nitrobenzhydrazide**, offering insights from an experimental and mechanistic perspective.

Introduction to 3-Nitrobenzhydrazide

3-Nitrobenzhydrazide, with the molecular formula $C_7H_7N_3O_3$ and a molecular weight of 181.15 g/mol, is a derivative of benzoic acid.^{[1][2][3]} Its structure, featuring a benzene ring substituted with a nitro group at the meta-position and a hydrazide functional group, dictates its chemical reactivity and spectroscopic behavior. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses, which are crucial for its unambiguous identification and purity assessment.

A common synthetic route to **3-Nitrobenzhydrazide** involves the reaction of m-nitrobenzoic acid with methanol in the presence of a dry HCl stream, followed by treatment with hydrazine hydrate.^[4] Understanding this synthesis is vital as it informs potential impurities that might be observed in the spectra.

Below is a diagram illustrating the molecular structure of **3-Nitrobenzhydrazide**.

Caption: Molecular Structure of **3-Nitrobenzhydrazide**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-Nitrobenzhydrazide** is characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H stretches of the hydrazide, the C=O stretch of the amide, and the N-O stretches of the nitro group.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like **3-Nitrobenzhydrazide** is the KBr pellet technique.

- **Sample Preparation:** A small amount of **3-Nitrobenzhydrazide** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The following table summarizes the characteristic IR absorption bands for **3-Nitrobenzhydrazide**.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	N-H	Symmetric and Asymmetric Stretching (Hydrazide)
3100-3000	C-H	Aromatic Stretching
~1660	C=O	Amide I band (Stretching)
~1600, ~1480	C=C	Aromatic Ring Stretching
~1530	N-O	Asymmetric Stretching (Nitro group)
~1350	N-O	Symmetric Stretching (Nitro group)

The presence of strong absorption bands around 3300 cm⁻¹ is indicative of the N-H stretching vibrations of the hydrazide moiety. The strong band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band). The nitro group gives rise to two prominent absorption bands: an asymmetric stretch typically around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For **3-Nitrobenzhydrazide**, ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the overall structure.

Experimental Protocol: Acquiring NMR Spectra

- Sample Preparation: Approximately 5-10 mg of **3-Nitrobenzhydrazide** is dissolved in a suitable deuterated solvent, typically DMSO-d₆ (dimethyl sulfoxide-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is a good choice due to its ability to dissolve the compound and its distinct solvent peak that does not interfere with the analyte signals.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.^[5] Standard pulse sequences are used for

both ^1H and ^{13}C acquisitions.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **3-Nitrobenzhydrazide** in DMSO-d_6 shows distinct signals for the aromatic protons and the hydrazide protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	$-\text{C}(=\text{O})\text{NH}-$
~8.66	Singlet	1H	Aromatic H
~8.38	Doublet	1H	Aromatic H
~8.28	Doublet	1H	Aromatic H
~7.79	Triplet	1H	Aromatic H
~4.7	Broad Singlet	2H	$-\text{NH}_2$

Data sourced from ChemicalBook, 400 MHz in DMSO-d_6 .[\[5\]](#)

The downfield singlet at approximately 10.2 ppm is characteristic of the amide proton. The broad singlet around 4.7 ppm corresponds to the two protons of the $-\text{NH}_2$ group. The aromatic region displays four distinct signals, consistent with a meta-substituted benzene ring. The electron-withdrawing nature of the nitro and hydrazide groups causes the aromatic protons to be shifted downfield.

^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum provides information on the carbon skeleton of **3-Nitrobenzhydrazide**.

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide Carbonyl)
~148	C-NO ₂
~136	Aromatic C
~130	Aromatic CH
~127	Aromatic CH
~122	Aromatic CH
~121	Aromatic CH

The amide carbonyl carbon is typically observed in the downfield region, around 165 ppm. The carbon atom attached to the nitro group is also significantly deshielded. The remaining four signals in the aromatic region correspond to the other carbon atoms of the benzene ring.

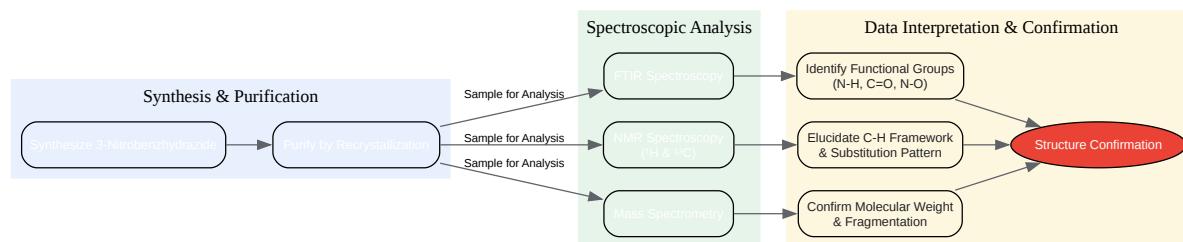
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Acquiring the Mass Spectrum

- Sample Introduction: A dilute solution of **3-Nitrobenzhydrazide** is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
- Ionization: The sample is ionized in the source. For EI, a high-energy electron beam is used.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum


The mass spectrum of **3-Nitrobenzhydrazide** will show a molecular ion peak corresponding to its molecular weight.

m/z	Assignment
181	$[M]^+$ (Molecular Ion)
150	$[M - \text{NHNH}_2]^+$
134	$[M - \text{NO}_2 - \text{H}]^+$
104	$[\text{C}_6\text{H}_4\text{CO}]^+$
76	$[\text{C}_6\text{H}_4]^+$

The molecular ion peak is expected at an m/z of 181, corresponding to the molecular weight of **3-Nitrobenzhydrazide**.^{[1][5]} Common fragmentation pathways include the loss of the hydrazinyl group (-NHNH₂) to give a fragment at m/z 150, and the loss of the nitro group (-NO₂). The peak at m/z 104 is likely due to the benzoyl cation, and the peak at m/z 76 corresponds to the benzyne fragment.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **3-Nitrobenzhydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data from IR, NMR, and Mass Spectrometry provide a cohesive and detailed structural confirmation of **3-Nitrobenzhydrazide**. Each technique offers unique and complementary information, and together they form a robust analytical methodology for the characterization of this important chemical compound. The presented data and interpretations serve as a valuable reference for researchers and professionals in the fields of chemical synthesis and drug development.

References

- PubChem. (n.d.). 3-Nitrobenzohydrazide. Retrieved from [\[Link\]](#)
- NIST. (n.d.). **3-Nitrobenzhydrazide**. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **3-nitrobenzhydrazide** (C7H7N3O3). Retrieved from [\[Link\]](#)
- ResearchGate. (2019). The infrared spectrum of the complex compound (black line) and N'-(3-nitrobenzoyl) isonicotinohydrazide (blue line). Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of **3-Nitrobenzhydrazide** (CAS 618-94-0). Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of m-nitrobenzhydrazide. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrobenzhydrazide [webbook.nist.gov]
- 3. 3-Nitrobenzhydrazide (CAS 618-94-0) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-NITROBENZHYDRAZIDE(618-94-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Nitrobenzhydrazide: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147307#spectroscopic-data-of-3-nitrobenzhydrazide-ir-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com